molecular formula C21H32N2O9 B8113931 Tco peg3 CH2conhs

Tco peg3 CH2conhs

Cat. No.: B8113931
M. Wt: 456.5 g/mol
InChI Key: NUARCXICZJOVQZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO PEG3 CH2CONHS typically involves the reaction of trans-cyclooctene with polyethylene glycol and N-hydroxysuccinimide. The process begins with the activation of the carboxyl group of polyethylene glycol using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This intermediate is then reacted with trans-cyclooctene to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

TCO PEG3 CH2CONHS undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amine-containing biomolecules. The reaction is typically carried out in aqueous buffer solutions at neutral pH.

    Click Chemistry: Tetrazine-activated molecules are used as reagents.

Major Products Formed

Scientific Research Applications

TCO PEG3 CH2CONHS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TCO PEG3 CH2CONHS involves its ability to react with amine groups on biomolecules. The N-hydroxysuccinimide ester activates the carboxyl group, making it highly reactive towards nucleophiles such as amines. This results in the formation of stable amide bonds. Additionally, the trans-cyclooctene moiety allows for rapid and efficient click chemistry reactions with tetrazine, forming stable dihydropyridazine linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO PEG3 CH2CONHS is unique due to its optimal balance of reactivity and stability. The three-unit polyethylene glycol spacer provides sufficient flexibility and solubility, while the trans-cyclooctene moiety ensures rapid and efficient click chemistry reactions. This makes it particularly suitable for applications requiring high specificity and efficiency .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O9/c24-18-8-9-19(25)23(18)32-20(26)16-30-15-14-29-13-12-28-11-10-22-21(27)31-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,22,27)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUARCXICZJOVQZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.